Anti-inflammatory agent 1

Descripción

Propiedades

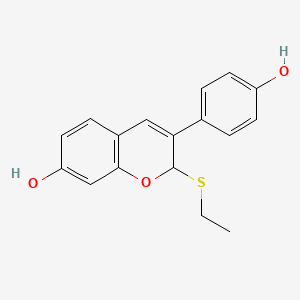

IUPAC Name |

2-ethylsulfanyl-3-(4-hydroxyphenyl)-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-2-21-17-15(11-3-6-13(18)7-4-11)9-12-5-8-14(19)10-16(12)20-17/h3-10,17-19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNXGFNAEVNSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action for the nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. It details its molecular targets, the signaling pathways it modulates, quantitative measures of its activity, and the experimental protocols used to determine its function.

Core Mechanism of Action

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostaglandins and thromboxane A2.[1][2] Prostaglandins are key signaling molecules that mediate pain, fever, and inflammation.[2][3]

-

COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the stomach lining and maintaining kidney blood flow.[3]

-

COX-2 is typically induced in response to inflammatory stimuli and is the primary contributor to the production of prostaglandins at sites of inflammation.[3]

By inhibiting both COX isoforms, Ibuprofen reduces the synthesis of prostaglandins, thereby alleviating symptoms of inflammation and pain.[2][3][4] The inhibition of COX-2 is mainly responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 can lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation.[2][3] Ibuprofen is considered a non-selective inhibitor, though its potency against each isoform can vary.[1][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Ibuprofen against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Ibuprofen | 12 | 80 | 0.15 |

| Data sourced from a study using human peripheral monocytes.[5] |

Signaling Pathway Modulation

Ibuprofen acts on the arachidonic acid cascade. This pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[6][7] Arachidonic acid is then available as a substrate for COX enzymes. Ibuprofen's inhibition of COX-1 and COX-2 blocks the downstream production of prostaglandins (PGE2, PGD2, etc.) and thromboxanes (TXA2), which would otherwise act on their respective receptors to promote inflammation, pain, and fever.[6][8]

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

The determination of COX inhibitory activity is a cornerstone for characterizing NSAIDs. Below is a detailed methodology for a common in vitro COX inhibition assay.

Objective: To determine the IC50 value of Ibuprofen for COX-1 and COX-2 enzymes.

Materials:

-

Ibuprofen (test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction termination solution (e.g., 2.0 M HCl)[9]

-

Detection system: LC-MS/MS or a fluorometric/colorimetric kit to measure prostaglandin production (e.g., PGE2)[9]

Procedure:

-

Enzyme Preparation: Prepare aliquots of COX-1 or COX-2 enzyme in the reaction buffer. For COX-2 assays in whole blood, lipopolysaccharide (LPS) can be used to induce its expression.[5]

-

Reaction Setup: In reaction tubes, combine the reaction buffer, heme cofactor, and the enzyme solution.[9]

-

Inhibitor Addition: Add various concentrations of Ibuprofen (or solvent control) to the reaction tubes. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[9][10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid (e.g., final concentration of 5 µM) to all tubes.[9]

-

Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding the termination solution (e.g., HCl).[9]

-

Product Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method like LC-MS/MS or an ELISA-based kit.[9]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Ibuprofen concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro COX inhibition assay.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Novel Synthesis of Celecoxib: Methodologies, Data, and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of contemporary synthetic strategies for the anti-inflammatory agent Celecoxib. It details experimental protocols, presents quantitative data in a comparative format, and visualizes key biological and chemical processes to facilitate understanding and further research in drug development.

Introduction to Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that exhibits potent anti-inflammatory, analgesic, and antipyretic properties.[1] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes, Celecoxib's selectivity for COX-2 leads to a reduced risk of gastrointestinal side effects.[2][3] The therapeutic effects of Celecoxib are primarily due to the inhibition of prostaglandin synthesis.[2][4] Beyond its anti-inflammatory applications, Celecoxib has demonstrated anticancer properties by inducing apoptosis and inhibiting tumor growth through various signaling pathways.[5][6]

Mechanism of Action: COX-2 Inhibition Pathway

Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is upregulated in inflamed tissues.[3][5] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (PGE2, PGI2, etc.).[4] The reduction in prostaglandin levels alleviates pain and inflammation.[5]

Synthetic Strategies and Methodologies

The classical and most common synthesis of Celecoxib involves the condensation of a 1,3-dione with a substituted hydrazine.[7][8] However, various novel approaches have been developed to improve yield, regioselectivity, and environmental footprint.

The traditional approach involves the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochloride.[9]

References

- 1. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. tandfonline.com [tandfonline.com]

- 8. zenodo.org [zenodo.org]

- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

The Mechanistic Interplay of Curcumin and the NF-κB Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of a Potent Anti-inflammatory Agent for Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which Curcumin, a naturally occurring polyphenol, exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-inflammatory therapeutics. Herein, we present curated quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to facilitate a deeper understanding of Curcumin as a lead compound.

Quantitative Analysis of Curcumin's Inhibitory Effects on the NF-κB Pathway

Curcumin has been demonstrated to inhibit NF-κB activation and subsequent inflammatory responses in a dose-dependent manner across various cell types. The following tables summarize the key quantitative data from multiple studies, providing a comparative look at its potency.

Table 1: IC50 Values for NF-κB Inhibition by Curcumin and Its Analogs

| Compound/Agent | Cell Line | Method of NF-κB Activation | Assay Type | IC50 Value | Reference |

| Curcumin | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Luciferase Reporter Assay | 18 µM | [1] |

| Curcumin | Melanoma cell lines (C32, G-361, WM 266-4) | Constitutive | Cell Viability Assay | 6.1-7.7 µM | [2] |

| Curcumin | RAW264.7 macrophages | Lipopolysaccharide (LPS) | NF-κB DNA Binding | >50 µM | [3][4] |

| Turmeric Extract | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Luciferase Reporter Assay | 15 µM | [1] |

| EF31 (Curcumin Analog) | RAW264.7 macrophages | Lipopolysaccharide (LPS) | NF-κB DNA Binding | ~5 µM | [4] |

| EF31 (Curcumin Analog) | - | - | IκB Kinase β Inhibition | ~1.92 µM | [4] |

| C-150 (Curcumin Analog) | - | TNFα | Luciferase Reporter Assay | 2.16 ± 0.02 µM | [5] |

| Curcumin | - | TNFα | Luciferase Reporter Assay | 56.98 ± 7.79 µM | [5] |

Table 2: Effects of Curcumin on Pro-inflammatory Gene and Protein Expression

| Cell Type | Stimulus | Curcumin Concentration | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 ng/mL TNF-α | Not specified | Attenuated ICAM-1, MCP-1, and IL-8 mRNA and protein expression. | [6] |

| Human Tenocytes | 10 ng/ml IL-1β | 5-20 µM | Down-regulated MMP-1, -9, -13, and COX-2 gene expression. | [7] |

| Intestinal Epithelial Cells (IEC-6, HT-29, Caco-2) | IL-1β | Not specified | Inhibited IL-1β-mediated ICAM-1 and IL-8 gene expression. | [8] |

| RAW264.7 macrophages | 1 µg/mL LPS | 5-50 µM | Reduced TNF-α, IL-1β, and IL-6 mRNA expression. | [3] |

Core Signaling Pathways and Mechanisms of Action

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This liberates NF-κB to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes.

Curcumin intervenes at a critical juncture in this pathway. Evidence strongly suggests that Curcumin directly inhibits the IKK complex.[8][9][10] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping the NF-κB complex in its inactive, cytoplasmically sequestered state.[7][8] Consequently, the nuclear translocation of the active p65 subunit is blocked, leading to a downstream suppression of pro-inflammatory gene transcription.[7][11]

References

- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin-induced antiproliferative and proapoptotic effects in melanoma cells are associated with suppression of IkappaB kinase and nuclear factor kappaB activity and are independent of the B-Raf/mitogen-activated/extracellular signal-regulated protein kinase pathway and the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Curcumin Analog C-150, Influencing NF-κB, UPR and Akt/Notch Pathways Has Potent Anticancer Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin attenuates inflammatory responses of TNF-alpha-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin blocks cytokine-mediated NF-kappa B activation and proinflammatory gene expression by inhibiting inhibitory factor I-kappa B kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of cyclo-oxygenase 2 expression in colon cells by the chemopreventive agent curcumin involves inhibition of NF-kappaB activation via the NIK/IKK signalling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of "Anti-inflammatory agent 1"

An in-depth analysis of a suitable real-world drug to serve as a proxy for "Anti-inflammatory agent 1" is not feasible without a specific drug name. The discovery and development of any therapeutic agent is a highly complex, multi-year process involving extensive preclinical and clinical research. The level of detail required for a technical whitepaper, including quantitative data, detailed experimental protocols, and specific signaling pathways, is proprietary and not fully available in the public domain for many compounds, especially those still in development.

Publicly available information is often limited to high-level summaries in press releases, investor presentations, and some scientific publications. The comprehensive, granular data necessary to fulfill the user's request—such as detailed experimental protocols from every stage of development and exhaustive quantitative data tables—is typically found in internal company documents and confidential regulatory filings.

Therefore, to proceed with generating the requested in-depth technical guide, a specific, publicly well-documented anti-inflammatory agent must be selected as the subject of the report. A good candidate would be a drug that has been on the market for several years, allowing for a greater volume of published research and data to be available.

Once a specific agent is chosen, the following steps would be taken to construct the whitepaper:

-

Comprehensive Literature Review: Conduct an exhaustive search of scientific databases (e.g., PubMed, Google Scholar), regulatory agency websites (e.g., FDA, EMA), and clinical trial registries (e.g., ClinicalTrials.gov) for all available information on the selected drug.

-

Data Extraction and Synthesis: Carefully extract all relevant quantitative data (e.g., IC50, Ki, EC50, pharmacokinetic parameters, clinical trial endpoints) and qualitative information (e.g., mechanism of action, experimental methodologies, safety profile).

-

Content Structuring: Organize the gathered information into a logical narrative following the drug discovery and development pipeline:

-

Introduction: Overview of the therapeutic area and the unmet medical need.

-

Discovery: Target identification and validation, hit identification (e.g., high-throughput screening), and lead optimization.

-

Preclinical Development: In vitro and in vivo pharmacology, pharmacokinetics, and toxicology studies.

-

Clinical Development: Summaries of Phase I, II, and III clinical trials, including study design, patient populations, efficacy, and safety data.

-

Mechanism of Action: Detailed explanation of the drug's molecular mechanism.

-

-

Data Visualization:

-

Tables: All extracted quantitative data will be compiled into clearly structured tables for easy comparison and analysis.

-

Diagrams (Graphviz): Signaling pathways, experimental workflows, and other conceptual relationships will be visualized using the DOT language, adhering to the specified styling requirements.

-

To initiate this process, please provide the name of a specific anti-inflammatory agent you would like to be the subject of this technical guide.

A Technical Guide to the Molecular Targets and Pathways of Ibuprofen

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the molecular mechanisms of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). It outlines its primary molecular targets, the signaling pathways it modulates, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its function.

Molecular Targets

The primary mechanism of action for Ibuprofen is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases.[1][2][3] There are two main isoforms of this enzyme that are targeted:

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including maintaining the integrity of the gastric mucosa and regulating renal blood flow.[2][4][5] Inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal issues.[3]

-

Cyclooxygenase-2 (COX-2): This isoform is typically undetectable in most tissues under normal conditions.[5][6] Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[4][5][7] The therapeutic anti-inflammatory and analgesic effects of Ibuprofen are primarily attributed to its inhibition of COX-2.[7][8]

Ibuprofen is administered as a racemic mixture of two enantiomers, (S)-Ibuprofen and (R)-Ibuprofen. The (S)-enantiomer is significantly more potent in inhibiting both COX isoforms than the (R)-enantiomer.[1][9] However, the body can convert a substantial portion of the less active (R)-Ibuprofen into the more active (S)-form via the enzyme α-methylacyl-coenzyme A racemase.[3][10]

Beyond COX inhibition, some studies suggest Ibuprofen may have other effects, such as scavenging reactive oxygen and nitrogen species and potentially interacting with the endocannabinoid system, although these are not considered its primary mechanisms of action.[1][3]

Core Signaling Pathway: Prostaglandin Synthesis

Ibuprofen exerts its therapeutic effects by interrupting the arachidonic acid cascade, which is responsible for the synthesis of pro-inflammatory eicosanoids.[2][11] The pathway proceeds as follows:

-

Arachidonic Acid Release: In response to stimuli, the enzyme phospholipase A2 cleaves arachidonic acid from the cell membrane phospholipids.[1]

-

Cyclooxygenase Action: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[1][2][12] This is the rate-limiting step in the synthesis of prostanoids.[8]

-

Prostanoid Synthesis: PGH2 is subsequently converted by various tissue-specific isomerases and synthases into a range of bioactive prostanoids, including:

-

Prostaglandins (PGE2, PGD2, PGF2α): These molecules are key mediators of inflammation, pain sensitization, and fever.[1][13][14]

-

Prostacyclin (PGI2): Involved in vasodilation and inhibition of platelet aggregation.[1][12]

-

Thromboxane A2 (TXA2): A potent vasoconstrictor and promoter of platelet aggregation.[1][2]

-

By inhibiting COX-1 and COX-2, Ibuprofen blocks the production of PGH2, thereby reducing the levels of all downstream prostanoids.[1][3] This reduction in pro-inflammatory prostaglandins in peripheral tissues and the central nervous system leads to the drug's anti-inflammatory, analgesic, and antipyretic effects.[3][7]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of Ibuprofen against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary based on the assay system used (e.g., purified enzymes, whole blood assays).

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay System |

| Ibuprofen | COX-1 | 12 | 0.15 | Human Peripheral Monocytes[15] |

| Ibuprofen | COX-2 | 80 | 0.15 | Human Peripheral Monocytes[15] |

| Ibuprofen | COX-1 | - | 0.2 | Human Whole Blood[16] |

| Ibuprofen | COX-2 | - | 0.2 | Human Whole Blood[16] |

Note: A lower selectivity ratio indicates a preference for COX-1 inhibition, whereas a higher ratio indicates selectivity for COX-2. Ibuprofen's ratio of <1 confirms its non-selective profile with a slight preference for COX-1.

Experimental Protocols

4.1 Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol describes a common method for determining the IC50 of Ibuprofen against purified COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which generates a fluorescent product.[6][17]

A. Materials and Reagents:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorometric probe that detects peroxidase activity)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (Substrate)

-

Ibuprofen (Test Inhibitor)

-

DMSO (Solvent for inhibitor)

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

B. Experimental Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Ibuprofen by performing serial dilutions in DMSO to achieve a range of test concentrations (e.g., 0.1 µM to 1000 µM). Further dilute these 1:10 in COX Assay Buffer.

-

Thaw purified COX-1 or COX-2 enzyme on ice and dilute to the desired working concentration in cold COX Assay Buffer.[6]

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the assay kit manufacturer's instructions.[17]

-

Prepare the substrate solution by diluting Arachidonic Acid in COX Assay Buffer to its final working concentration (e.g., 5-10 µM).[18]

-

-

Assay Plate Setup:

-

Enzyme Control Wells: Add 10 µL of Assay Buffer (containing DMSO at the same final concentration as the inhibitor wells) to multiple wells.

-

Inhibitor Wells: Add 10 µL of each diluted Ibuprofen concentration to separate wells.

-

Blank Wells (No Enzyme): Add Assay Buffer to wells that will not receive the enzyme.

-

-

Enzyme Incubation:

-

Add 80 µL of the Reaction Mix to all wells (Enzyme Control and Inhibitor wells).

-

Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[18]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C or 37°C for 5-10 minutes, taking readings every 30-60 seconds.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the activity in the inhibitor wells to the average activity of the Enzyme Control wells (set to 100% activity).

-

Plot the percent inhibition versus the logarithm of the Ibuprofen concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

References

- 1. ClinPGx [clinpgx.org]

- 2. news-medical.net [news-medical.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 13. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin 2 biosynthesis and metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BAY 11-7082 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system constitutes the first line of defense against invading pathogens. A central mediator of this response is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide array of pro-inflammatory genes. Dysregulation of NF-κB signaling is implicated in the pathophysiology of numerous inflammatory diseases. BAY 11-7082 is a widely utilized small molecule inhibitor that has been instrumental in elucidating the intricate role of the NF-κB pathway in innate immunity. This technical guide provides an in-depth overview of the mechanism of action of BAY 11-7082, its effects on innate immune cells, and detailed experimental protocols for its application in research settings.

Introduction to BAY 11-7082 and the NF-κB Pathway

The innate immune response is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by pattern recognition receptors (PRRs) like Toll-like receptor 4 (TLR4). This recognition event initiates a cascade of intracellular signaling events, culminating in the activation of transcription factors, most notably NF-κB.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

BAY 11-7082, with the chemical name (E)3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile, was initially identified as a selective and irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[1][2] It has since become a critical tool for studying NF-κB-dependent processes in innate immunity.

Mechanism of Action of BAY 11-7082

The primary mechanism of action of BAY 11-7082 is the inhibition of the IKK complex, which prevents the phosphorylation of IκBα.[3] This action blocks the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing its nuclear translocation.[4] The reported IC50 for the inhibition of TNFα-induced IκBα phosphorylation is approximately 10 µM in tumor cells.[1][5][6]

While initially characterized as a specific IKK inhibitor, further research has revealed that BAY 11-7082 has a broader spectrum of activity.[7][8] It has been shown to inhibit the activation of other signaling molecules upstream of NF-κB, including Akt and IKK itself.[7] Furthermore, BAY 11-7082 can directly inhibit the ATPase activity of the NLRP3 inflammasome, a key component of the innate immune system responsible for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4] Evidence also suggests that BAY 11-7082 can target the ubiquitin system, which is crucial for the activation of the IKK complex.[9]

Signaling Pathway Diagram

Quantitative Effects on Innate Immune Responses

BAY 11-7082 has been demonstrated to potently suppress the production of key inflammatory mediators in various in vitro models of innate immunity. The following tables summarize the quantitative data from studies investigating the effects of BAY 11-7082 on macrophage cell lines stimulated with LPS.

Table 1: Effect of BAY 11-7082 on Inflammatory Mediator Production in LPS-Stimulated Macrophages

| Cell Line | Mediator | BAY 11-7082 Conc. (µM) | Inhibition (%) | Reference |

| RAW264.7 | TNF-α | 5 | ~50% | [10] |

| RAW264.7 | NO | 15 | >80% | [7] |

| RAW264.7 | PGE2 | 15 | >80% | [7] |

| Peritoneal Macrophages | TNF-α | 15 | >80% | [7] |

| IPMΦ | TNF-α mRNA | 10 | >90% | [11] |

| BMDM | IL-1β | 1 | Significant reduction (p < 0.0001) | [12] |

| BMDM | IL-1β | 2.5 | Significant reduction (p < 0.0001) | [12] |

BMDM: Bone Marrow-Derived Macrophages; IPMΦ: Intraperitoneal Macrophages; NO: Nitric Oxide; PGE2: Prostaglandin E2.

Table 2: IC50 Values of BAY 11-7082 for Inhibition of NF-κB Pathway Components

| Target | Assay Conditions | IC50 (µM) | Reference |

| IκBα Phosphorylation | TNF-α stimulated tumor cells | 10 | [1][5][6] |

| E-selectin Expression | TNF-α stimulated cells | ~10 | [1] |

Detailed Experimental Protocols

The following are generalized protocols for investigating the effects of BAY 11-7082 on innate immune responses in vitro. Researchers should optimize these protocols for their specific experimental systems.

Cell Culture and LPS Stimulation of Macrophages

-

Cell Seeding: Plate RAW264.7 macrophages or primary bone marrow-derived macrophages in appropriate cell culture plates at a density of 1x10^6 cells/mL.[8]

-

Incubation: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for adherence.

-

Pre-treatment with BAY 11-7082: Prepare stock solutions of BAY 11-7082 in DMSO.[1] Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-20 µM). Remove the old medium from the cells and add the medium containing BAY 11-7082 or vehicle control (DMSO). Incubate for 1 hour.[9][13]

-

LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS to the desired final concentration (e.g., 100 ng/mL to 1 µg/mL) in cell culture medium.[8][9] Add the LPS-containing medium to the cells and incubate for the desired time period (e.g., 4-24 hours, depending on the endpoint being measured).[8][11]

-

Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.

Measurement of Cytokine Production by ELISA

-

Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.

-

ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in the samples based on the standard curve.

Western Blot Analysis of NF-κB Signaling Pathway

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, p65, or other proteins of interest overnight at 4°C.[9][13]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Conclusion

BAY 11-7082 is a potent anti-inflammatory agent that primarily functions by inhibiting the NF-κB signaling pathway.[6] Its ability to suppress the production of a wide range of inflammatory mediators makes it an invaluable tool for researchers in the fields of immunology and drug discovery. While its effects are not limited to the IKK complex, its well-characterized inhibitory action on NF-κB activation provides a robust method for investigating the role of this critical transcription factor in innate immunity and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of BAY 11-7082 in a research setting.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. BAY 11-7082 [sigmaaldrich.com]

- 3. Inhibitor of IκB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. selleckchem.com [selleckchem.com]

- 6. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]

- 7. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. portlandpress.com [portlandpress.com]

- 10. pnas.org [pnas.org]

- 11. Lipopolysaccharide rapidly modifies adenosine receptor transcripts in murine and human macrophages: role of NF-κB in A2A adenosine receptor induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Structure-Activity Relationship of MCC950: A Potent and Selective NLRP3 Inflammasome Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

MCC950, also known as 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, has emerged as a cornerstone in the study of inflammatory diseases due to its potent and specific inhibition of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of MCC950, detailing the experimental protocols for its evaluation and visualizing the key signaling pathways involved.

Structure-Activity Relationship of MCC950 and its Analogs

The exploration of MCC950's chemical space has revealed critical structural features necessary for its potent inhibitory activity against the NLRP3 inflammasome. The core structure, consisting of a hexahydro-s-indacene moiety linked to a furan-sulfonylurea, has been systematically modified to understand the contribution of each component to the overall activity.

Quantitative SAR Data

The following tables summarize the key quantitative data from various SAR studies on MCC950 and its analogs. These studies highlight the impact of modifications on the hexahydro-s-indacene ring, the sulfonylurea linker, and the furan moiety.

| Compound | Modification | IC50 (nM) for IL-1β Inhibition | Reference |

| MCC950 | Parent Compound | 7.5 - 8 | [1][2] |

| Metabolite 2a (R-isomer) | Hydroxylation on the hexahydro-s-indacene ring | 1238 | [1] |

| Metabolite 2b (S-isomer) | Hydroxylation on the hexahydro-s-indacene ring | 6352 | [1] |

| Compound 1 | Hydroxylated regioisomer of MCC950 | 232 | [1] |

| Compound 3 | Hydroxylated regioisomer of MCC950 | 1828 | [1] |

| Deuterated Analogs | Di, tetra, and hexa deuteration | ~8 | [2] |

| N-cyano sulfoximineurea derivative (Compound 3) | Replacement of sulfonylurea with N-cyano sulfoximineurea | Low nM | |

| 2-[(phenylcarbamoyl)amino]acetate with 2-pyrimidine (Compound 1) | Urea ester prodrug approach | 36 | |

| 2-[(phenylcarbamoyl)amino]acetate with 2-pyrazine (Compound 2) | Urea ester prodrug approach | 30 |

Key SAR Insights:

-

Hexahydro-s-indacene Moiety: Hydroxylation of this moiety is generally detrimental to the inhibitory activity, as seen with the major human metabolite of MCC950.[1] However, the position of the hydroxyl group can influence the extent of activity loss. Deuteration of this ring system does not significantly alter the inhibitory potency.[2]

-

Sulfonylurea Linker: This is a critical pharmacophore. Modifications such as replacing it with a N-cyano sulfoximineurea can retain potent activity.

-

Furan Moiety: While not extensively explored in the provided results, its role in binding is likely significant.

Experimental Protocols

A fundamental aspect of SAR studies is the robust and reproducible biological evaluation of synthesized compounds. The following is a detailed protocol for a key assay used to determine the inhibitory activity of MCC950 and its analogs against the NLRP3 inflammasome.

NLRP3 Inflammasome Inhibition Assay in Human Monocyte-Derived Macrophages (hMDMs)

This assay measures the ability of a compound to inhibit the release of IL-1β from primary human macrophages activated to engage the NLRP3 inflammasome.

1. Materials and Reagents:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

MCC950 or analog compounds dissolved in DMSO

-

Human IL-1β ELISA kit

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue

2. Protocol:

-

Differentiation of hMDMs:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Differentiate monocytes into macrophages by incubating with 50 ng/mL of M-CSF for 7 days. Replace the medium every 2-3 days.

-

-

Priming of Macrophages (Signal 1):

-

After differentiation, wash the cells with PBS.

-

Prime the hMDMs by incubating with 1 µg/mL of LPS in fresh RPMI-1640 medium for 3 hours at 37°C and 5% CO2. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (including MCC950 as a positive control) in RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

-

After the 3-hour priming, remove the LPS-containing medium and add the medium containing the test compounds to the cells.

-

Incubate for 30 minutes at 37°C.

-

-

NLRP3 Inflammasome Activation (Signal 2):

-

To activate the NLRP3 inflammasome, add ATP to a final concentration of 5 mM to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

-

7. Cytotoxicity Assay (Optional but Recommended):

-

To ensure that the observed inhibition of IL-1β release is not due to cell death, a cytotoxicity assay (e.g., LDH assay or MTT assay) should be performed in parallel.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the general workflow of a structure-activity relationship study.

Caption: NLRP3 Inflammasome Signaling Pathway and the Site of MCC950 Inhibition.

Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.

References

The Modulatory Effects of Anti-inflammatory Agent 1 on Cytokine Production: A Technical Overview

<

Executive Summary: Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. A key aspect of the inflammatory response is the production of cytokines, which are signaling proteins that mediate cellular communication. Anti-inflammatory Agent 1 has emerged as a potent modulator of cytokine production. This document provides a detailed examination of the effects of this compound on the production of key pro- and anti-inflammatory cytokines, outlines the experimental protocols used for these assessments, and visualizes the underlying molecular pathways.

Introduction to Inflammatory Cytokines

The immune response is intricately regulated by a complex network of cytokines. In the context of inflammation, these proteins can be broadly categorized as pro-inflammatory or anti-inflammatory. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are crucial for initiating and amplifying the inflammatory cascade to combat pathogens and injury.[1][2][3] Conversely, anti-inflammatory cytokines, like Interleukin-10 (IL-10), are vital for resolving inflammation and preventing excessive tissue damage. An imbalance in the production of these cytokine classes is a hallmark of many chronic inflammatory and autoimmune diseases.[4][5] Therefore, therapeutic agents that can selectively modulate cytokine production are of significant interest in drug development.[4][6]

Effects of this compound on Cytokine Production

This compound has been systematically evaluated for its ability to alter cytokine production in vitro. The most common model for these studies involves the use of macrophages, key innate immune cells, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates an inflammatory response.[7][8]

Inhibition of Pro-inflammatory Cytokine Secretion

Studies have consistently demonstrated that this compound dose-dependently inhibits the secretion of major pro-inflammatory cytokines. In LPS-stimulated murine macrophage cell lines (e.g., RAW264.7), treatment with this compound leads to a significant reduction in the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[2][9][10]

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Concentration of Agent 1 (µM) | TNF-α Secretion (pg/mL) | % Inhibition | IL-6 Secretion (pg/mL) | % Inhibition | IL-1β Secretion (pg/mL) | % Inhibition |

| 0 (LPS only) | 2540 ± 180 | 0% | 1850 ± 150 | 0% | 820 ± 75 | 0% |

| 1 | 1880 ± 150 | 26% | 1420 ± 120 | 23% | 650 ± 60 | 21% |

| 5 | 990 ± 90 | 61% | 780 ± 70 | 58% | 340 ± 40 | 59% |

| 10 | 450 ± 50 | 82% | 310 ± 45 | 83% | 150 ± 25 | 82% |

| 25 | 180 ± 30 | 93% | 110 ± 20 | 94% | 55 ± 15 | 93% |

| Data are presented as mean ± standard deviation from triplicate experiments. |

Enhancement of Anti-inflammatory Cytokine Secretion

In addition to suppressing pro-inflammatory cytokines, some advanced anti-inflammatory agents can also promote the production of anti-inflammatory mediators. Investigations into this compound reveal its capacity to enhance the secretion of IL-10 in LPS-stimulated macrophages. This dual action of suppressing pro-inflammatory and boosting anti-inflammatory responses makes it a particularly promising therapeutic candidate.

Table 2: Effect of this compound on IL-10 Production in LPS-Stimulated Macrophages

| Concentration of Agent 1 (µM) | IL-10 Secretion (pg/mL) | % Increase |

| 0 (LPS only) | 320 ± 40 | 0% |

| 1 | 450 ± 55 | 41% |

| 5 | 780 ± 80 | 144% |

| 10 | 1150 ± 110 | 259% |

| 25 | 1320 ± 140 | 313% |

| Data are presented as mean ± standard deviation from triplicate experiments. |

Detailed Experimental Protocols

The following section details the methodology for assessing the impact of this compound on cytokine production in macrophages.

Cell Culture and Stimulation

-

Cell Line: The murine macrophage cell line RAW264.7 is cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8]

-

Plating: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight at 37°C in a 5% CO2 incubator.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (1-25 µM) or vehicle control (0.1% DMSO). The cells are pre-incubated for 1 hour.

-

Stimulation: Following pre-incubation, cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) from E. coli O111:B4 to induce an inflammatory response.[11] A set of untreated, unstimulated cells serves as a negative control.

-

Incubation: The plates are incubated for 18 hours at 37°C and 5% CO2.[12]

Cytokine Quantification by ELISA

-

Sample Collection: After incubation, the cell culture supernatants are collected and centrifuged at 1,500 x g for 10 minutes at 4°C to remove cellular debris.

-

ELISA: The concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][13]

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance is read at 450 nm using a microplate reader. Cytokine concentrations in the samples are interpolated from the standard curve. All measurements are performed in triplicate.

Visualization of Mechanisms and Workflows

Experimental Workflow

The general workflow for assessing the in vitro anti-inflammatory activity of Agent 1 is depicted below.

Signaling Pathway Modulation

This compound is hypothesized to exert its effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[1][2][5] Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.[1] this compound is believed to interfere with the IKK complex, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm.

Conclusion

This compound demonstrates significant potential as a therapeutic agent by potently and dose-dependently inhibiting the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) while simultaneously promoting the secretion of the anti-inflammatory cytokine IL-10. The primary mechanism of action is believed to be the targeted inhibition of the NF-κB signaling pathway. The robust in vitro data, gathered through standardized and reproducible protocols, strongly support the continued investigation of this compound in more advanced preclinical models of inflammatory disease.

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of Anti-Inflammatory Peptide Fractions from Enzymatic Hydrolysate of Abalone Viscera [mdpi.com]

- 4. What are Cytokines inhibitors and how do they work? [synapse.patsnap.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Anti-inflammatory effect of a novel synthetic compound 1-((4-fluorophenyl)thio)isoquinoline in RAW264.7 macrophages and a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

In Silico Modeling of Ibuprofen Binding to Cyclooxygenase (COX) Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen to its primary targets, the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Understanding these interactions at a molecular level is crucial for rational drug design and the development of next-generation anti-inflammatory agents with improved selectivity and reduced side effects.

The anti-inflammatory and analgesic properties of Ibuprofen are primarily attributed to its inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1.[1][2] This guide outlines the standard in silico workflow, from target preparation to detailed binding analysis, providing reproducible protocols and data interpretation guidelines.

Signaling Pathway Context: The Arachidonic Acid Cascade

Ibuprofen exerts its therapeutic effect by intercepting the arachidonic acid (AA) metabolic pathway.[3] When cellular damage or inflammation occurs, phospholipase A2 releases AA from the cell membrane.[4] The COX enzymes then catalyze the conversion of AA into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[5][6] By competitively inhibiting the COX active site, Ibuprofen blocks this conversion, thereby reducing the synthesis of inflammatory mediators.[7]

References

- 1. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]

- 6. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

Tofacitinib: A Technical Guide to a First-in-Class Janus Kinase Inhibitor for Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, an oral small molecule, represents a significant advancement in the treatment of several autoimmune and inflammatory diseases. As a first-in-class Janus kinase (JAK) inhibitor, it offers a targeted approach to modulating the immune response. This technical guide provides an in-depth overview of tofacitinib, focusing on its mechanism of action, clinical efficacy in various autoimmune conditions, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the activity of Janus kinases, a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine-mediated signaling. Specifically, tofacitinib primarily targets JAK1 and JAK3, with a lesser effect on JAK2. This inhibition disrupts the JAK-STAT signaling pathway, a critical communication route for numerous cytokines, growth factors, and hormones involved in inflammation and immune cell function.

The binding of a cytokine to its receptor on the cell surface initiates the activation of associated JAKs. These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences, thereby regulating the transcription of target genes involved in inflammatory responses. By blocking the phosphorylation of STATs, tofacitinib effectively curtails the downstream effects of pro-inflammatory cytokines.[1]

Clinical Efficacy in Autoimmune Diseases

Tofacitinib has demonstrated significant efficacy in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The following tables summarize key quantitative data from pivotal clinical trials.

Rheumatoid Arthritis

The Oral Rheumatoid Arthritis trial (ORAL) program evaluated the efficacy and safety of tofacitinib in patients with rheumatoid arthritis. The ORAL Solo trial, for instance, assessed tofacitinib monotherapy in patients with an inadequate response to previous disease-modifying antirheumatic drugs (DMARDs).[2][3][4][5]

| Endpoint (at Month 3) | Placebo (n=122) | Tofacitinib 5 mg BID (n=243) | Tofacitinib 10 mg BID (n=245) |

| ACR20 Response (%) | 26.7 | 59.8 | 65.7 |

| ACR50 Response (%) | 13.0 | 31.1 | 37.1 |

| ACR70 Response (%) | 5.0 | 15.1 | 15.5 |

| DAS28-4(ESR) <2.6 (%) | 4.4 | 5.6 | 8.7 |

| HAQ-DI Mean Change from Baseline | -0.19 | -0.50 | -0.57 |

| Data from the ORAL Solo Study[4] |

Psoriatic Arthritis

The Oral Psoriatic Arthritis Trial (OPAL) program investigated tofacitinib in patients with active psoriatic arthritis. The OPAL Broaden study included patients with an inadequate response to conventional synthetic DMARDs.[6][7][8][9]

| Endpoint (at Month 3) | Placebo (n=105) | Tofacitinib 5 mg BID (n=107) | Tofacitinib 10 mg BID (n=104) | Adalimumab 40 mg Q2W (n=106) |

| ACR20 Response (%) | 33.3 | 50.5 | 60.6 | 51.9 |

| ACR50 Response (%) | 10 | 28 | 40 | - |

| ACR70 Response (%) | 5 | 17 | 14 | - |

| HAQ-DI Mean Change from Baseline | -0.18 | -0.39 | -0.47 | -0.38 |

| Data from the OPAL Broaden Study[6][7] |

Ulcerative Colitis

The Oral Clinical Trials for Tofacitinib in Ulcerative Colitis (OCTAVE) program assessed the efficacy of tofacitinib for the induction and maintenance of remission in patients with moderately to severely active ulcerative colitis.[10][11][12][13]

| Endpoint (at Week 8) | Placebo | Tofacitinib 10 mg BID |

| Remission (%) - OCTAVE Induction 1 | 8.2 | 18.5 |

| Remission (%) - OCTAVE Induction 2 | 3.6 | 16.6 |

| Clinical Response (%) - OCTAVE Induction 1 | 33 | 60 |

| Clinical Response (%) - OCTAVE Induction 2 | 29 | 55 |

| Mucosal Healing (%) - OCTAVE Induction 1 | 16 | 31 |

| Mucosal Healing (%) - OCTAVE Induction 2 | 12 | 28 |

| Data from the OCTAVE Induction 1 & 2 Studies[10][12] |

Key Experimental Protocols

In Vitro JAK Kinase Assay

Objective: To determine the inhibitory activity of tofacitinib against Janus kinases.

Methodology:

-

A reaction mixture is prepared containing a specific JAK enzyme (e.g., JAK1, JAK2, or JAK3), a substrate peptide (e.g., poly(Glu, Tyr)), and ATP in a suitable buffer.

-

Tofacitinib is added to the reaction mixture at various concentrations.

-

The reaction is incubated at room temperature to allow for kinase activity (phosphorylation of the substrate).

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

The IC50 value (the concentration of tofacitinib required to inhibit 50% of the kinase activity) is calculated.[14]

Animal Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)

Objective: To evaluate the in vivo efficacy of tofacitinib in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.[15]

-

Treatment: Once arthritis develops, mice are treated with tofacitinib or a vehicle control, typically administered orally or via osmotic pumps.[16]

-

Assessment: The severity of arthritis is assessed regularly by scoring clinical signs such as paw swelling, erythema, and joint deformity. Histological analysis of the joints is performed at the end of the study to evaluate inflammation, pannus formation, and bone erosion.[15][17]

-

Biomarker Analysis: Serum levels of inflammatory cytokines and other relevant biomarkers may also be measured.[15]

Clinical Trial Protocol (Illustrative Example: Phase 3 Randomized Controlled Trial)

Objective: To evaluate the efficacy and safety of tofacitinib in patients with an active autoimmune disease.

Methodology:

-

Patient Recruitment: Patients meeting specific inclusion and exclusion criteria (e.g., disease activity, prior treatments) are enrolled in the study.

-

Randomization: Patients are randomly assigned to receive either tofacitinib at a specified dose, a placebo, or an active comparator. The study is typically double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.

-

Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 12, 24, or 52 weeks).

-

Efficacy Assessments: Primary and secondary endpoints are assessed at baseline and at specified time points throughout the study. Common endpoints include standardized disease activity scores (e.g., ACR20 for rheumatoid arthritis, Mayo score for ulcerative colitis) and patient-reported outcomes.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study. Laboratory tests are performed to monitor for potential side effects.

-

Data Analysis: Statistical analyses are performed to compare the efficacy and safety of tofacitinib with the control group.

Conclusion

Tofacitinib has emerged as a valuable therapeutic option for a range of autoimmune diseases, offering a targeted oral treatment that effectively modulates the inflammatory cascade through the inhibition of the JAK-STAT signaling pathway. The extensive clinical trial data and preclinical studies provide a robust foundation for its use in clinical practice. This technical guide has summarized the core scientific and clinical information on tofacitinib, providing a resource for researchers and drug development professionals in the field of immunology and inflammation.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Effects of tofacitinib monotherapy on patient-reported outcomes in a randomized phase 3 study of patients with active rheumatoid arthritis and inadequate responses to DMARDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Placebo-controlled trial of tofacitinib monotherapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abidipharma.com [abidipharma.com]

- 6. pfizer.com [pfizer.com]

- 7. abidipharma.com [abidipharma.com]

- 8. Direct switching from adalimumab to tofacitinib in PsA: Results from OPAL Broaden and Balance [psoriasis-hub.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Tofacitinib succeeds as ulcerative colitis induction therapy | MDedge [mdedge.com]

- 11. Phase 3 OCTAVE Studies of Oral Tofacitinib in Ulcerative Colitis Results Published in The New England Journal of Medicine | Pfizer [pfizer.com]

- 12. Tofacitinib as Induction and Maintenance Therapy for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Tofacitinib facilitates the expansion of myeloid-derived suppressor cells and ameliorates arthritis in SKG mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of "Anti-inflammatory Agent 1" (Diclofenac)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental protocol for evaluating the anti-inflammatory properties of "Anti-inflammatory Agent 1," exemplified by the well-characterized non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The development of effective anti-inflammatory agents is a cornerstone of pharmaceutical research. This document outlines a detailed protocol for the in vivo assessment of a test compound's anti-inflammatory efficacy using the carrageenan-induced paw edema model in rats, a widely accepted and validated method for screening potential anti-inflammatory drugs.[1][2] "this compound" for the purpose of this protocol is Diclofenac, a potent inhibitor of cyclooxygenase (COX) enzymes.[3][4][5]

Mechanism of Action and Signaling Pathways

Diclofenac exerts its anti-inflammatory effects primarily through the inhibition of both COX-1 and COX-2 enzymes.[3][4][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4] The reduction in prostaglandin synthesis, particularly PGE2, leads to decreased vasodilation, vascular permeability, and pain receptor sensitization.[1][3]

Beyond COX inhibition, Diclofenac has been shown to modulate other signaling pathways involved in inflammation and cellular processes. These include the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways, which are critical in regulating cell growth, proliferation, and survival, and are also implicated in the inflammatory response.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for "Anti-inflammatory Agent 1"

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery and development of novel anti-inflammatory agents are therefore of significant therapeutic interest. "Anti-inflammatory Agent 1" is a novel compound with purported anti-inflammatory properties. This document provides a comprehensive set of cell-based assays and detailed protocols to rigorously evaluate its anti-inflammatory activity. The following application notes are designed for researchers, scientists, and drug development professionals to assess the efficacy of "this compound" in a preclinical setting.

Key Cell-Based Assays for Evaluating Anti-inflammatory Activity

A multi-faceted approach is recommended to thoroughly characterize the anti-inflammatory profile of "this compound". The following assays are industry-standard methods for assessing various aspects of the inflammatory response.

-

Inhibition of Pro-inflammatory Cytokine Production: This assay evaluates the ability of "this compound" to suppress the release of key pro-inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) Production: This protocol determines the effect of the agent on the production of nitric oxide, a significant signaling molecule in inflammation.

-

Cyclooxygenase (COX-2) Inhibition Assay: This assay assesses the inhibitory effect of the compound on the COX-2 enzyme, a key target for many anti-inflammatory drugs.

-

NF-κB Signaling Pathway Inhibition: This assay investigates the molecular mechanism of "this compound" by measuring its impact on the NF-κB signaling cascade, a central regulator of inflammation.[1][2]

Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay is fundamental for determining if "this compound" can reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with a potent inflammatory agent, lipopolysaccharide (LPS).[3]

Experimental Protocol

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of "this compound" or a vehicle control. A known anti-inflammatory drug, such as Dexamethasone, should be used as a positive control. Incubate for 1 hour.

-

Inflammatory Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Following incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]

-

Cell Viability Assay: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the remaining cells in the plate.

Data Presentation

The quantitative data for the inhibition of pro-inflammatory cytokine production should be summarized as follows:

| Treatment Group | Concentration | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 | Cell Viability (%) ± SD |

| Vehicle Control | - | 100 | ||||

| LPS Only | 1 µg/mL | 0 | 0 | |||

| This compound | Conc. 1 | |||||

| This compound | Conc. 2 | |||||

| This compound | Conc. 3 | |||||

| Positive Control (e.g., Dexamethasone) | Conc. X |

Experimental Workflow Diagram

Caption: Workflow for the inhibition of pro-inflammatory cytokine production assay.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of "this compound" to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[3][5][6]

Experimental Protocol

-

Cell Culture and Seeding: Follow steps 1 and 2 as described in the cytokine production assay.

-

Compound Treatment: Treat the cells with various concentrations of "this compound" or a vehicle control for 1 hour. Include a known iNOS inhibitor (e.g., L-NAME) as a positive control.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay: Perform a cell viability assay to rule out cytotoxicity.

Data Presentation

| Treatment Group | Concentration | Nitrite (µM) ± SD | % Inhibition of NO Production | Cell Viability (%) ± SD |

| Vehicle Control | - | 100 | ||

| LPS Only | 1 µg/mL | 0 | ||

| This compound | Conc. 1 | |||

| This compound | Conc. 2 | |||

| This compound | Conc. 3 | |||

| Positive Control (e.g., L-NAME) | Conc. X |

Experimental Workflow Diagram

Caption: Workflow for the inhibition of nitric oxide production assay.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines whether "this compound" can inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.[1][6][7][8]

Experimental Protocol

A cell-free enzymatic assay or a cell-based assay can be used. Here, a cell-based protocol is described.

-

Cell Culture and Seeding: Culture human monocytic THP-1 cells and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Seed the differentiated THP-1 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of "this compound" or a vehicle control for 1 hour. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and activity.

-

Arachidonic Acid Addition: Add arachidonic acid (the substrate for COX enzymes) and incubate for a defined period (e.g., 30 minutes).

-

Prostaglandin E2 (PGE2) Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a specific ELISA kit.

-

Cell Viability Assay: Perform a cell viability assay.

Data Presentation

| Treatment Group | Concentration | PGE2 (pg/mL) ± SD | % Inhibition of COX-2 Activity | Cell Viability (%) ± SD |

| Vehicle Control | - | 100 | ||

| LPS + Arachidonic Acid | - | 0 | ||

| This compound | Conc. 1 | |||

| This compound | Conc. 2 | |||

| This compound | Conc. 3 | |||

| Positive Control (e.g., Celecoxib) | Conc. X |

NF-κB Signaling Pathway Inhibition Assay

This assay investigates if "this compound" exerts its effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[1][2][9][10]

Experimental Protocol (using a Reporter Cell Line)

-

Cell Culture: Use a stable cell line containing an NF-κB-driven reporter gene, such as HEK293-NF-κB-luciferase. Culture these cells under standard conditions.

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with different concentrations of "this compound" or a vehicle control for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

-

Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Cell Viability Assay: Perform a cell viability assay in a parallel plate.

Data Presentation

| Treatment Group | Concentration | Luciferase Activity (RLU) ± SD | % Inhibition of NF-κB Activity | Cell Viability (%) ± SD |

| Vehicle Control | - | 100 | ||

| TNF-α Only | 10 ng/mL | 0 | ||

| This compound | Conc. 1 | |||

| This compound | Conc. 2 | |||

| This compound | Conc. 3 | |||

| Positive Control (e.g., BAY 11-7082) | Conc. X |

NF-κB Signaling Pathway Diagram

Caption: Simplified NF-κB signaling pathway activated by TNF-α.

Conclusion

The assays outlined in this document provide a robust framework for characterizing the anti-inflammatory properties of "this compound". By systematically evaluating its effects on cytokine and nitric oxide production, COX-2 activity, and the NF-κB signaling pathway, researchers can gain a comprehensive understanding of its potential as a therapeutic agent. It is recommended to perform these assays in a dose-dependent manner to determine the potency (e.g., IC₅₀ values) of "this compound". The combination of these in vitro cell-based assays will provide critical data to guide further preclinical and clinical development.

References

- 1. athmicbiotech.com [athmicbiotech.com]

- 2. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalajrb.com [journalajrb.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 8. ijcrt.org [ijcrt.org]

- 9. axxam.com [axxam.com]

- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dexamethasone for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction